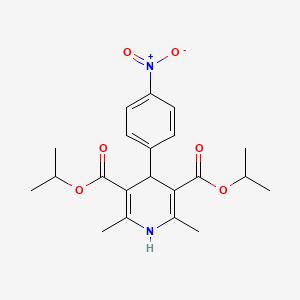![molecular formula C20H28N2O B6054640 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as SR-1555, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.
作用机制
The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane inhibits this pathway by binding to the active site of Akt, preventing its activation and downstream signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory markers in various cell types. Furthermore, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. Additionally, the mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is not fully understood, which can make it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the development and optimization of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane as a potential therapeutic agent. One area of research is the development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific molecular targets and downstream signaling pathways involved in the anti-cancer and anti-inflammatory effects of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. This can help to optimize its therapeutic potential and minimize potential side effects. Additionally, further studies are needed to investigate the potential applications of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
合成方法
The synthesis of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-2-amine with ethyl acrylate to form a key intermediate. This intermediate undergoes a series of reactions, including a Michael addition, cyclization, and reduction, to yield the final product, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for high yield and purity.
科学研究应用
2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in the field of cancer therapy. Several studies have reported that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. In addition to its anti-cancer activity, 2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-7-19(23)22-15-12-20(17-22)11-6-13-21(16-20)14-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWPKYNPKSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![2-{1-cyclohexyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6054571.png)
![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)

![3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)
![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6054607.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)
